Rimegepant synthesis involves several key steps that prioritize efficiency and scalability. Recent studies have highlighted a biocatalytic approach as a promising method for large-scale production, utilizing mild conditions that are environmentally friendly .
The synthesis of Rimegepant typically includes the following steps:
These methods have been optimized to enhance yield and reduce waste, aligning with principles of green chemistry .
Rimegepant has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
The chemical formula for Rimegepant is and it features several notable components:
The stereochemistry of Rimegepant has been confirmed through single crystal X-ray crystallography, ensuring the accuracy of its three-dimensional conformation .
Rimegepant undergoes various chemical reactions during its synthesis, primarily involving:
The reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. For instance, the use of catalytic systems allows for selective transformations that are crucial in multi-step syntheses .
Rimegepant exerts its therapeutic effects by antagonizing calcitonin gene-related peptide receptors. This mechanism plays a vital role in migraine pathophysiology.
Rimegepant exhibits distinct physical and chemical properties that influence its formulation and stability.
Rimegepant's primary application lies in the treatment of acute migraines. It provides an alternative for patients who may not tolerate or respond adequately to traditional treatments like triptans.
Beyond migraine treatment, research is ongoing into potential applications of Rimegepant in other CGRP-related disorders, expanding its therapeutic scope. Its unique mechanism of action positions it as a valuable candidate for further pharmacological exploration within neurology and pain management fields .
Rimegepant is a potent, selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, a class A G-protein-coupled receptor (GPCR) complex. This receptor comprises the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), which collectively form the functional ligand-binding domain [7]. CGRP is a neuropeptide pivotal in migraine pathophysiology, released from trigeminal ganglia during attacks. It mediates neurogenic inflammation, vasodilation of dural/cerebral vessels, and pain sensitization via activation of Aδ-fibers in the trigeminovascular system [1] [7].
Rimegepant competitively inhibits CGRP binding at the extracellular domain of CLR, preventing receptor activation. This antagonism blocks CGRP-triggered intracellular cyclic adenosine monophosphate (cAMP) accumulation and protein kinase A (PKA) signaling, thereby interrupting pain transmission pathways [1] [6]. Unlike first-generation gepants (e.g., telcagepant), rimegepant exhibits no hepatotoxicity due to minimal reactive metabolite formation and lacks vasoconstrictive activity—a significant advantage over triptans in cardiovascular-compromised patients [3] [6]. Its efficacy spans acute and preventive migraine treatment, attributed to sustained modulation of CGRP-dependent nociceptive sensitization [2] [6].
Rimegepant (C₂₈H₂₈F₂N₆O₃; MW 534.57 g/mol) is a small molecule featuring a fused imidazopyridine scaffold with stereospecificity at three chiral centers. Its bioactive conformation adopts an L-shaped topology, enabling high-affinity insertion into the orthosteric binding pocket of the CGRP receptor [1] [9]. Key interactions include:
Binding kinetics studies reveal sub-nanomolar affinity (Ki = 0.027 ± 0.004 nM) and slow dissociation (t½ ≈ 60 min), contributing to prolonged receptor blockade [1] [7]. Rimegepant’s selectivity over related receptors is noteworthy:
Table 1: Binding Kinetics of Rimegepant at Human Receptors
Parameter | CGRP Receptor (CLR/RAMP1) | AMY1 Receptor (CTR/RAMP1) |
---|---|---|
Ki (nM) | 0.027 ± 0.004 | 2.28 ± 0.31 |
IC50 (nM) | 0.054 | 2.28 |
Dissociation t½ | ~60 min | ~15 min |
Absorption
Rimegepant’s orally disintegrating tablet (ODT) formulation achieves 64% absolute bioavailability with peak plasma concentrations (Tmax) at 1.5 hours post-dose. Food intake delays Tmax by 1–1.5 hours and reduces Cmax by 42–53% (high-fat meal) or 36% (low-fat meal), though clinical relevance remains undetermined [1] [4]. The ODT formulation demonstrates bioequivalence to conventional tablets but achieves 26-minute faster Tmax (1.48 h vs. 1.92 h; p=0.0021), enhancing acute migraine relief [2] [4].
Distribution
Steady-state volume of distribution (Vd) is 120 L, indicating extensive tissue penetration. Plasma protein binding is 96%, primarily to albumin and α1-acid glycoprotein. Minimal blood-brain barrier crossing occurs (brain-to-plasma ratio ≤0.19 in rats), aligning with peripheral site of action [1] [6] [9].
Metabolism
Rimegepant undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4; 80%) and minor contributions from CYP2C9 (20%). No major metabolites (>10% plasma exposure) are detected; unchanged rimegepant constitutes 77% of circulating species [1] [4] [8]. Critical drug interactions include:
Excretion
Elimination half-life is ≈11 hours. Excretion occurs via feces (78% of dose; 42% unchanged) and urine (24%; 51% unchanged) [1] [4]. Renal impairment (mild-moderate) increases exposure by ≤40%, while severe hepatic impairment (Child-Pugh C) doubles exposure due to reduced metabolic clearance [4] [8].
Table 2: Pharmacokinetic Parameters of Rimegepant
Parameter | Value | Conditions |
---|---|---|
Bioavailability | 64% | Fasted |
Tmax | 1.5 h | ODT formulation |
Vd | 120 L | Steady-state |
Protein Binding | 96% | In vitro |
t½ | 11 h | Healthy subjects |
Major Excretion Route | Feces (78% total radioactivity) | [¹⁴C]-rimegepant study |
Rimegepant’s efficacy correlates with high CGRP receptor occupancy (≥90%) at therapeutic plasma concentrations (≥100 ng/mL). In vitro, it inhibits CGRP-induced cAMP with pIC50 of 11.30 (vs. 9.91 for AMY1) [2] [7]. The operational model of pharmacodynamics reveals three distinct parameters governing its effects:
This amplification explains clinical observations: Single 75 mg doses achieve 75% receptor occupancy at 2 hours, yet elicit 21% pain freedom vs. 11% for placebo (pacute<0.001) and reduce monthly migraine days by 4.3 vs. 3.5 for placebo (ppreventive<0.001) [2] [6] [10]. Biased agonism is minimal, as rimegepant equally inhibits cAMP and β-arrestin recruitment pathways [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7